4-oxohex-2-enal
CAS No.:
Cat. No.: VC16764416
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8O2 |
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Molecular Weight | 112.13 g/mol |
IUPAC Name | 4-oxohex-2-enal |
Standard InChI | InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3 |
Standard InChI Key | GVKYFODEMNCLGS-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C=CC=O |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
(E)-4-Oxohex-2-enal (IUPAC name: (E)-4-oxohex-2-enal) is an α,β-unsaturated aldehyde with a six-carbon chain. The molecule features a trans-configurated double bond between C2 and C3, a ketone group at C4, and an aldehyde moiety at C1 (Figure 1). This arrangement creates a conjugated system that enhances its electrophilicity, making it reactive toward nucleophiles such as thiols and amines .
Structural Formula:
CH₂=CH-C(O)-CH₂-CH₂-CHO
The InChIKey for (E)-4-oxohex-2-enal is GVKYFODEMNCLGS-ONEGZZNKSA-N, as documented in the NIST Chemistry WebBook .
Spectroscopic and Chromatographic Data
Gas chromatography (GC) analyses using non-polar (HP-1) and polar (HP-Innowax) columns reveal distinct retention indices (RIs) for this compound:
These values assist in identifying the compound in complex biological mixtures, such as insect secretions . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy further confirm its structure, with characteristic signals for the aldehyde proton (δ 9.5–10.0 ppm) and α,β-unsaturated ketone (δ 6.0–7.0 ppm for vinyl protons).
Natural Occurrence and Ecological Roles
Insect Pheromone Systems
(E)-4-Oxohex-2-enal is a major component of the volatile secretions produced by stink bugs (Heteroptera: Pentatomidae). In Graphosoma lineatum, it constitutes a significant fraction of the defensive secretion, alongside (E)-dec-2-enal and n-alkenals . Similarly, the compound has been identified in the pheromone blends of Nezara viridula (Southern green stink bug) and Lygus species, where it mediates aggregation and mating behaviors .
Mechanism of Action in Chemical Communication
The compound’s electrophilic nature allows it to interact with olfactory receptors in target organisms. In Nezara viridula, (E)-4-oxohex-2-enal synergizes with other aldehydes, such as (E)-2-hexenal, to enhance pheromone signal transmission. Field studies demonstrate that synthetic blends containing this compound effectively attract conspecifics, underscoring its utility in integrated pest management strategies .
Synthesis and Industrial Production
Synthetic Routes
(E)-4-Oxohex-2-enal is synthesized via two primary methods:
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Oxidation of 2-Hexen-1-ol: Catalytic oxidation using pyridinium chlorochromate (PCC) yields the aldehyde, followed by selective ketonization at C4.
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Isomerization of 4-Oxohexanal: Base-catalyzed isomerization ensures the formation of the thermodynamically stable (E)-isomer.
Reaction conditions (temperature: 25–50°C, pH 7–9) are critical to minimizing side products, such as polymerization or over-oxidation. Purification typically involves column chromatography or distillation under reduced pressure.
Industrial Applications
The compound’s reactivity makes it valuable in organic synthesis, particularly in Michael additions and Diels-Alder reactions. It serves as a precursor for fragrances and flavorants, though its application in these domains remains limited due to instability.
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been employed to profile (E)-4-oxohex-2-enal in insect secretions. This technique resolves co-eluting compounds and provides high-confidence identifications via spectral matching .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the compound’s structure, with key assignments as follows:
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Aldehyde proton: δ 9.8 ppm (singlet)
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Vinyl protons: δ 6.5 ppm (doublet, J = 15.8 Hz) and δ 6.2 ppm (doublet of doublets, J = 15.8, 6.4 Hz)
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Ketone carbonyl: δ 208.5 ppm (¹³C NMR)
Comparative Analysis with Structurally Related Compounds
The biological activity and chemical reactivity of (E)-4-oxohex-2-enal are influenced by its unique functional group arrangement. Table 1 contrasts its properties with those of analogous aldehydes.
Table 1: Structural and Functional Comparison of α,β-Unsaturated Aldehydes
Toxicological and Environmental Considerations
While direct toxicological data on (E)-4-oxohex-2-enal are sparse, structural analogs like 4-hydroxy-2-nonenal (4-HNE) exhibit cytotoxicity via lipid peroxidation and DNA adduct formation . Reactive aldehydes of this class are generally short-lived in the environment due to rapid hydrolysis or photodegradation.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with insect olfactory receptors at the molecular level.
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Synthetic Biology: Engineer microbial systems for large-scale production via enzymatic oxidation.
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Ecological Impact: Assess non-target effects in pheromone-based pest control strategies.
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